molecular formula C7H6FNO B8392346 5-(Fluoromethyl)picolinaldehyde

5-(Fluoromethyl)picolinaldehyde

Cat. No. B8392346
M. Wt: 139.13 g/mol
InChI Key: XXDCLDJEBGLWOD-UHFFFAOYSA-N
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Patent
US07547700B2

Procedure details

Manganese dioxide (1.4 g) is added in a single portion to a solution of compound (5) (0.3 g) in chloroform (5 ml) at room temperature. The suspension is stirred vigorously for 7 hours and then diluted with chloroform and filtered through Celite. The filtrate is concentrated under vacuum and the yellow oil obtained (0.25 g) is used in its present form in the following reductive amination step.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][OH:10])=[N:7][CH:8]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[F:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[O:10])=[N:7][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
FCC=1C=CC(=NC1)CO
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1.4 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
The suspension is stirred vigorously for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the yellow oil obtained (0.25 g)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
FCC=1C=CC(=NC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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